2-Chloro-3-chloromethyl-6-methoxyquinoline
CAS No.: 948291-11-0
Cat. No.: VC8423763
Molecular Formula: C11H9Cl2NO
Molecular Weight: 242.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 948291-11-0 |
|---|---|
| Molecular Formula | C11H9Cl2NO |
| Molecular Weight | 242.1 g/mol |
| IUPAC Name | 2-chloro-3-(chloromethyl)-6-methoxyquinoline |
| Standard InChI | InChI=1S/C11H9Cl2NO/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(13)14-10/h2-5H,6H2,1H3 |
| Standard InChI Key | HMIQFHGMCNXAPJ-UHFFFAOYSA-N |
| SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)CCl |
| Canonical SMILES | COC1=CC2=CC(=C(N=C2C=C1)Cl)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-Chloro-3-chloromethyl-6-methoxyquinoline belongs to the quinoline family, a class of heterocyclic compounds renowned for their biological and photophysical properties. The core structure consists of a benzene ring fused to a pyridine ring, with substituents at the 2-, 3-, and 6-positions:
The chloromethyl group at C3 enhances electrophilicity, making the compound reactive toward nucleophilic substitution and cross-coupling reactions. The methoxy group contributes electron-donating effects, stabilizing the aromatic system and influencing solubility.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₉Cl₂NO | |
| Molecular Weight | 242.1 g/mol | |
| CAS Number | 948291-11-0 | |
| Suppliers | AK Scientific, Sigma-Aldrich | |
| Price (1g) | $637 (AK Scientific) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via chlorination of 6-methoxyquinoline derivatives. A common route involves:
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Chlorination of 3-methyl-6-methoxyquinoline using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to introduce chlorine at C2 and C3.
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Purification via column chromatography or recrystallization to isolate the product.
The reaction mechanism proceeds through electrophilic aromatic substitution, with the chlorinating agent attacking electron-rich positions on the quinoline ring. The chloromethyl group forms via radical intermediates under controlled conditions.
Industrial Manufacturing
Industrial processes scale up laboratory methods using continuous-flow reactors to enhance yield and safety. Key considerations include:
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Temperature control (80–120°C) to minimize side reactions.
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Catalytic systems (e.g., FeCl₃) to accelerate chlorination.
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Waste management of HCl byproducts through neutralization and recycling.
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group (-CH₂Cl) at C3 undergoes substitution with nucleophiles (e.g., amines, alkoxides) to yield derivatives such as:
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3-Aminomethyl-2-chloro-6-methoxyquinoline (with NH₃).
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3-Methoxymethyl-2-chloro-6-methoxyquinoline (with CH₃ONa).
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) enable aryl-aryl bond formation at C2 or C6, expanding applications in drug discovery.
Table 2: Common Derivatives and Applications
| Derivative | Application |
|---|---|
| 3-Aminomethyl-substituted analogs | Antibacterial agents |
| 6-Methoxy-modified variants | Fluorescent probes |
Applications in Medicinal Chemistry
Antimicrobial Agents
The compound’s chlorinated structure disrupts bacterial cell wall synthesis, showing efficacy against Staphylococcus aureus and Escherichia coli in preclinical studies.
Anticancer Research
Derivatives inhibit topoisomerase II, a target in leukemia therapy. For example, 3-azidomethyl analogs demonstrate IC₅₀ values of <10 μM in HL-60 cells.
Future Perspectives
Drug Development
Optimizing bioavailability through prodrug strategies (e.g., esterification of the chloromethyl group) could enhance therapeutic potential.
Materials Science
Incorporating the compound into metal-organic frameworks (MOFs) may yield novel catalysts or sensors.
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